Cas no 23411-34-9 (Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrate)

Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrate 化学的及び物理的性質

名前と識別子

-

- Calcium disodium edetate dihydrate

- Ethylenediaminetetraacetic acid calcium disodium salt dihydrate

- EDTA-2NaCa

- CALCIUM DISODIUM EDETATE

- Edetate Calcium Disodium

- EthylenediaMine-N,N,N',N'-tetraacetic Acid CalciuM DisodiuM Hydrate

- Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrate

- ETHYLENEDIAMINETETRAACETIC ACID CALCIUM DISODIUM SALT HYDRATE

- calcium disodium 2,2',2'',2'''-(ethane-1,2-diyldinitrilo)tetraacetate hydrate

- Calcium disodium edetate hydrate

- EthanaMine

- Calcium Disodium Ethylenediaminetetraacetate Hydrate

- Ethylenediaminetetraacetic Acid Disodium Calcium Salt Hydrate

- PKV6BFV915

- Sodium calciumedetate

- EDTA CALCIUM

- Sodium calcium edetate (INN)

- Edetate calcium disodium (USP)

- CALCIUMEDETATE SODIUM

- Calcium disodium EDTA monohydrate

- CALCIUM TETRACEMINE DISODIUM

- Edetate calcium disodium monohydrate

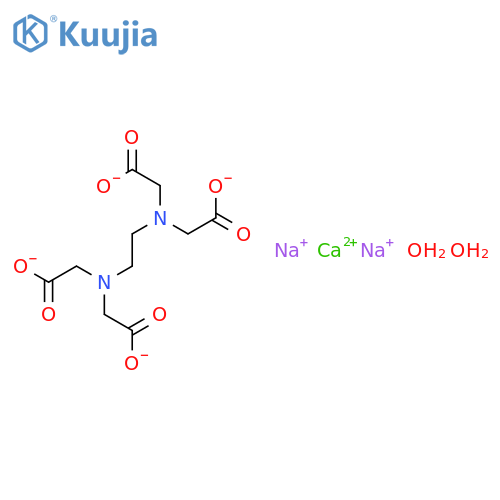

- C10H12N2O8.Ca.2Na.H2O

- Calcium sodium edetate hydrate

-

- MDL: MFCD00149453

- インチ: 1S/C10H16N2O8.Ca.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4

- InChIKey: JHECKPXUCKQCSH-UHFFFAOYSA-J

- ほほえんだ: [Ca+2].[Na+].[Na+].[O-]C(C([H])([H])N(C([H])([H])C(=O)[O-])C([H])([H])C([H])([H])N(C([H])([H])C(=O)[O-])C([H])([H])C(=O)[O-])=O.O([H])[H]

計算された属性

- せいみつぶんしりょう: 410.02268

- どういたいしつりょう: 330.038

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 11

- 重原子数: 24

- 回転可能化学結合数: 7

- 複雑さ: 293

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 168

じっけんとくせい

- ゆうかいてん: 315-320°C

- ふってん: 614.2 °C at 760 mmHg

- フラッシュポイント: 325.2 °C

- PSA: 230

- LogP: -7.41000

- マーカー: 3517

Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-36

- RTECS番号:EV7700000

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S26-S36

Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FU254-100g |

Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrate |

23411-34-9 | 98.0%(T) | 100g |

¥186.0 | 2022-06-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E808718-2.5kg |

Ethylenediaminetetraacetic acid calcium disodium salt hydrate |

23411-34-9 | AR | 2.5kg |

¥699.00 | 2022-10-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016678-25g |

Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrate |

23411-34-9 | AR | 25g |

¥32 | 2023-09-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FU254-25g |

Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrate |

23411-34-9 | 98.0%(T) | 25g |

¥69.0 | 2022-06-09 | |

| TRC | E917590-100g |

Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrate |

23411-34-9 | 100g |

$ 224.00 | 2023-09-07 | ||

| TRC | E917590-10g |

Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrate |

23411-34-9 | 10g |

$ 138.00 | 2023-09-07 | ||

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0132020031-250g |

Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrate |

23411-34-9 | 97% | 250g |

¥ 211.8 | 2024-07-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-492811-100g |

Ethylenediaminetetraacetic acid calcium disodium salt monohydrate, |

23411-34-9 | 100g |

¥474.00 | 2023-09-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FU254-25g |

Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrate |

23411-34-9 | 98.0%(T) | 25g |

¥61.1 | 2023-09-01 | |

| MedChemExpress | HY-W250119-100mg |

Calcium disodium edetate hydrate |

23411-34-9 | ≥98.0% | 100mg |

¥170 | 2024-05-22 |

Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrate サプライヤー

Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrate 関連文献

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

9. Book reviews

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrateに関する追加情報

Professional Introduction to Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrate (CAS No. 23411-34-9)

Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrate, commonly referred to as EDTA calcium disodium hydrate, is a highly versatile and widely utilized compound in the field of chelation and biochemical applications. With the CAS number 23411-34-9, this compound has garnered significant attention due to its unique chemical properties and broad spectrum of uses, particularly in pharmaceuticals, diagnostics, and industrial processes.

The molecular structure of EDTA calcium disodium hydrate consists of a central ethylene diamine backbone, which is tetra-acetylated at each nitrogen atom. This configuration imparts exceptional chelating capabilities, allowing the compound to form stable complexes with a variety of metal ions. The calcium disodium salt form enhances its solubility in water, making it particularly suitable for aqueous-based applications. The presence of the hydrate indicates that the compound contains water molecules as part of its crystalline structure, which can influence its stability and reactivity.

In recent years, EDTA calcium disodium hydrate has found extensive use in medical and pharmaceutical applications. One of the most prominent uses is in the development of contrast agents for medical imaging procedures. The ability of EDTA to chelate metal ions such as gadolinium allows for the creation of stable yet readily excretable contrast agents that enhance the clarity of MRI scans without causing significant toxicity. Current research is exploring novel formulations of these contrast agents, leveraging the chelating properties of EDTA calcium disodium hydrate to improve their efficacy and safety profiles.

Beyond medical imaging, EDTA calcium disodium hydrate plays a crucial role in therapeutic interventions aimed at removing excess heavy metals from the body. Its strong affinity for divalent and trivalent metals like lead, mercury, and iron makes it an effective agent in chelation therapy. Recent clinical trials have demonstrated its potential in treating heavy metal poisoning, particularly in cases involving environmental exposure. The compound’s ability to selectively bind to these metals while minimizing interaction with essential nutrients underscores its therapeutic value.

The industrial applications of EDTA calcium disodium hydrate are equally diverse. In water treatment, it is used to remove hardness-causing minerals such as calcium and magnesium from water supplies, preventing scale buildup in pipelines and improving the efficiency of heating systems. Additionally, it serves as a stabilizing agent in various chemical processes, preventing unwanted side reactions by sequestering metal ions that could catalyze degradation. The compound’s stability under a wide range of pH conditions further enhances its utility in industrial settings.

In the realm of biochemical research, EDTA calcium disodium hydrate is indispensable for maintaining optimal conditions in laboratory experiments. Its ability to buffer metal ion concentrations ensures that enzymatic reactions and cellular processes proceed under controlled environments. Researchers have utilized this compound to study metal ion-dependent enzymes and pathways, shedding light on various biological mechanisms. For instance, studies involving copper transport proteins have benefited significantly from the controlled chelation provided by EDTA calcium disodium hydrate, enabling researchers to isolate and characterize these proteins with greater precision.

The synthesis and purification of EDTA calcium disodium hydrate are critical aspects that ensure its high performance across different applications. Advanced synthetic methodologies have been developed to produce high-purity forms of this compound, minimizing impurities that could interfere with its chelating properties. Techniques such as recrystallization and chromatography are commonly employed to achieve the desired level of purity. These efforts are essential for maintaining consistency in performance across various formulations and ensuring compliance with regulatory standards.

The environmental impact of using EDTA calcium disodium hydrate is another area of growing interest. While its effectiveness in sequestering heavy metals makes it invaluable for environmental remediation efforts, concerns about its persistence in aquatic ecosystems have prompted research into biodegradable alternatives. Scientists are exploring modified versions of EDTA that retain their chelating capabilities while being more environmentally friendly. These innovations aim to balance efficacy with ecological sustainability, ensuring that solutions based on compounds like EDTA calcium disodium hydrate do not contribute to long-term environmental pollution.

In conclusion, Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrate (CAS No. 23411-34-9) stands as a cornerstone in modern chemistry and biochemistry due to its multifaceted applications. From enhancing medical diagnostics to facilitating industrial processes and advancing scientific research, this compound continues to play a pivotal role across multiple disciplines. As research progresses, new applications and improved formulations are likely to emerge, further solidifying its importance in both academic and industrial settings.

23411-34-9 (Ethylenediamine-N,N,N’,N’-tetraacetic Acid Calcium Disodium Hydrate) 関連製品

- 869-52-3(3,6,9,12-Tetraazatetradecanedioic acid, 3,6,9,12-tetrakis(carboxymethyl)-)

- 203806-08-0(Ethylenediaminetetraacetic-d12 Acid)

- 67-43-6(Pentetic acid)

- 20824-56-0(Ethylenediaminetetraacetic Acid Diammonium Salt)

- 6381-92-6(Ethylenediaminetetraacetic acid disodium dihydrate)

- 15251-22-6(Acetic acid-d,(ethylenedinitrilo)tetra- (8CI))

- 60239-18-1(DOTA)

- 304675-80-7(Diammonium Ethylenediaminetetraacetate Monohydrate)

- 15250-29-0(2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)-)

- 20297-37-4(rac 1-Methyl-pyrrolidine-2-carbonitrile)